molecular formula C8H11NO3 B13576703 Methyl 2-amino-3-(furan-3-yl)propanoate

Methyl 2-amino-3-(furan-3-yl)propanoate

Cat. No.: B13576703
M. Wt: 169.18 g/mol
InChI Key: CMACEADSSAVSRW-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(furan-3-yl)propanoate: is an organic compound with the molecular formula C8H11NO3 It is a derivative of propanoic acid, featuring an amino group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(furan-3-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(furan-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogens and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while substitution reactions can produce a variety of functionalized compounds.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(furan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(furan-3-yl)propanoate is unique due to its specific structural features, such as the position of the furan ring and the presence of the amino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-amino-3-(furan-3-yl)propanoate

InChI

InChI=1S/C8H11NO3/c1-11-8(10)7(9)4-6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3

InChI Key

CMACEADSSAVSRW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=COC=C1)N

Origin of Product

United States

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